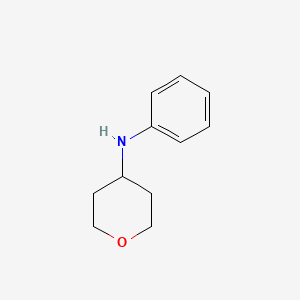
N-Phenyloxan-4-amine
Descripción general
Descripción
“N-Phenyloxan-4-amine” is a chemical compound with the molecular formula C11H16ClNO . It is also known as "N-phenyltetrahydro-2H-pyran-4-amine hydrochloride" .
Molecular Structure Analysis
The InChI code for “N-Phenyloxan-4-amine” is 1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H . This provides a detailed description of the molecule’s structure. The molecular weight of “N-Phenyloxan-4-amine” is approximately 213.71 Da .
Physical And Chemical Properties Analysis
“N-Phenyloxan-4-amine” is a powder at room temperature . . More research is needed to provide a detailed physical and chemical properties analysis for “N-Phenyloxan-4-amine”.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-Phenyloxan-4-amine derivatives have been investigated for their antimicrobial properties. These compounds exhibit potent antifungal activity, making them promising candidates for combating fungal infections. Additionally, they demonstrate moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies have revealed favorable binding affinity profiles against specific pathogens, such as Staphylococcus aureus and Candida albicans .
Drug Design and Heterocyclic Agents
Heterocycles, including thiazole rings, play a crucial role in drug design. N-Phenyloxan-4-amine derivatives fall into this category due to their heterocyclic structure. Chemists have been intrigued by the biological activity arising from heteroatoms (such as nitrogen and sulfur) within these compounds. Thiazole-based molecules offer promise in drug discovery, and N-Phenyloxan-4-amine derivatives contribute to this exciting field .
Green Synthesis of Nanoparticles
N-Phenyloxan-4-amine derivatives can also participate in green synthesis approaches. Numerous biological organisms, including bacteria, fungi, and plants, are used to synthesize nanoparticles (NPs). These NPs find applications in various fields, such as medicine, catalysis, and materials science. While the specific role of N-Phenyloxan-4-amine derivatives in NP synthesis requires further investigation, their potential impact on sustainable nanotechnology is worth exploring .
Photodynamic Therapy (PDT)
Given their heterocyclic nature, N-Phenyloxan-4-amine derivatives might be explored for photodynamic therapy (PDT). PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Investigating the photophysical properties of these derivatives could reveal their potential in PDT applications.
Safety and Hazards
“N-Phenyloxan-4-amine” is classified as an irritant . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-phenyloxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVGDCRSDRHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyloxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



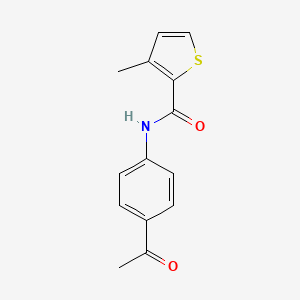
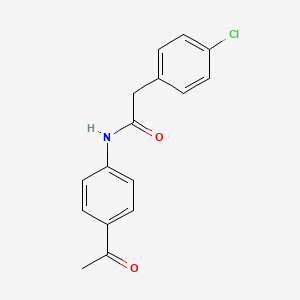
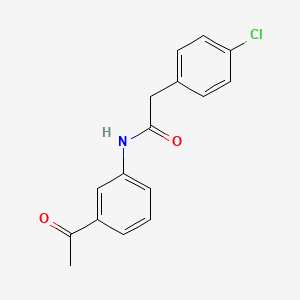
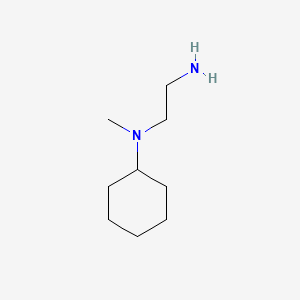
![N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3023178.png)
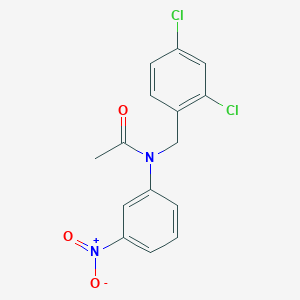
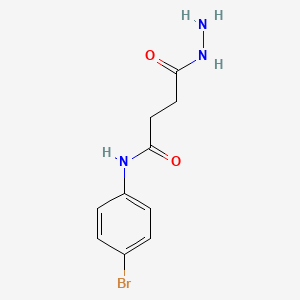

![N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3023187.png)
![N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023188.png)
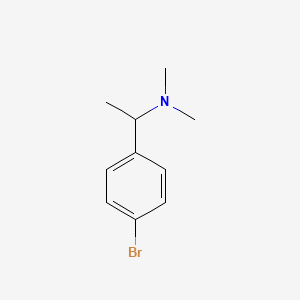

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)
